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Compound of Interest

1H-Pyrrolo[2,3-b]pyridine-5-
Compound Name:
carboxylic acid

cat. No.: B1288937

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-azaindole-5-carboxylic acid, a
key heterocyclic compound in pharmaceutical research and organic synthesis. This document
details its fundamental properties, provides illustrative experimental protocols, and explores its
relevance in cell signaling pathways.

Core Molecular Data

7-Azaindole-5-carboxylic acid, also known as 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, is
a versatile building block in the development of bioactive molecules. Its key quantitative data
are summarized below.

Property Value
Molecular Formula CsHsN20:2
Molecular Weight 162.15 g/mol
CAS Number 754214-42-1

Physicochemical Properties
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Property Description
Appearance White to off-white crystalline powder
Melting Point 250-260°C (decomposes)

Solubilit Slightly soluble in water; soluble in organic
olubili
y solvents like DMSO and ethanol

Representative Experimental Protocols

While specific, detailed protocols for the synthesis and analysis of 7-azaindole-5-carboxylic
acid are not readily available in public literature, the following sections provide representative
methodologies based on the synthesis and analysis of closely related 7-azaindole derivatives.
These protocols are intended to serve as a starting point for researchers.

Representative Synthesis of a 3,5-Disubstituted-7-
Azaindole Core

The following is a representative multi-step synthesis for a 3,5-disubstituted-7-azaindole, which
can be adapted for the synthesis of various derivatives. This process involves Suzuki coupling
reactions to introduce substituents at the 3 and 5 positions of the 7-azaindole core.

Step 1: Suzuki Coupling to Introduce a Substituent at the 5-Position

o Combine 5-bromo-7-azaindole (1.0 equivalent), a desired boronic acid or pinacol ester (e.qg.,
1-methyl-4-pyrazoleboronic acid pinacol ester, 2.5 equivalents), and PdClz(dppf)-CH2Clz (10
mol%) in a microwave vial.

¢ Purge the vial with nitrogen and evacuate three times.

e Add a 3:1 mixture of dioxane and water.

» Heat the reaction mixture to 85°C for 4 hours.

 After cooling, extract the product with an organic solvent and purify by flash chromatography.

Step 2: lodination at the 3-Position
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Dissolve the product from Step 1 in acetonitrile.

Add N-iodosuccinimide (NIS) and heat the mixture to 50°C for 2 hours.

Monitor the reaction by thin-layer chromatography (TLC).

Upon completion, quench the reaction and extract the product.

Step 3: Protection of the Indole Nitrogen

Dissolve the iodinated product in dichloromethane (DCM).

Add tosyl chloride, 4-dimethylaminopyridine (DMAP), and triethylamine (TEA).

Stir the reaction at room temperature for 12 hours.

Work up the reaction and purify the tosyl-protected intermediate.

Step 4: Second Suzuki Coupling to Introduce a Substituent at the 3-Position

o Combine the tosyl-protected intermediate, a second desired boronic acid or pinacol ester,
and PdClIz(dppf)-CH2Clz in a microwave vial.

e Add a 3:1 mixture of dioxane and water.

e Heat the reaction in a microwave reactor at 120°C for 30 minutes.

 Purify the disubstituted product.

Step 5: Deprotection

o Treat the protected product with 2M aqueous sodium hydroxide in dioxane.

o Heat the mixture in a microwave reactor at 150°C for 1-10 minutes to remove the tosyl
group.

» Purify the final 3,5-disubstituted-7-azaindole product.
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Caption: A generalized workflow for the synthesis of 3,5-disubstituted-7-azaindoles.

Representative Analytical Protocol: High-Performance
Liquid Chromatography (HPLC)
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This protocol is adapted from a method for a related compound, 5-bromo-7-azaindole, and can
be used as a starting point for the analysis of 7-azaindole-5-carboxylic acid.

e Column: A reverse-phase C8 or C18 column (e.g., Waters SunFire C18, 4.6 x 50 mm, 3.5
pum).

» Mobile Phase: A gradient of acetonitrile and water with an acidic modifier.
o For standard HPLC: 0.1% phosphoric acid.
o For Mass Spectrometry (MS) compatible analysis: 0.1% formic acid.

e Flow Rate: 1.0 mL/min.

o Detection: UV detection at 254 nm.

e Injection Volume: 10 pL.

e Procedure:

[¢]

Prepare a stock solution of the sample in a suitable solvent (e.g., DMSO or methanol).

o Dilute the stock solution with the initial mobile phase composition to the desired
concentration.

o Filter the sample through a 0.45 um syringe filter before injection.

o Run a gradient elution from a low to a high concentration of acetonitrile to ensure the
separation of the compound from any impurities.

Representative HPLC Analysis Workflow

Sample Preparation Filtration Injection Reverse-Phase Column UV Detection Data Analysis
(Dissolve & Dilute) (0.45 um filter) (10 pL) (Gradient Elution) (254 nm) Y
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Caption: A typical workflow for the HPLC analysis of a 7-azaindole derivative.

Role in Signaling Pathways

7-Azaindole derivatives are known to be potent inhibitors of various protein kinases, playing a
significant role in cancer research and therapy. One such important pathway is the Extracellular
signal-regulated kinase 5 (Erk5) signaling pathway, which is crucial in cancer cell proliferation,
migration, and survival.

The Erk5 pathway is a three-tiered mitogen-activated protein kinase (MAPK) cascade. It is
initiated by upstream kinases MEKK2 or MEKK3, which phosphorylate and activate MEKS5.
Activated MEKS5, in turn, phosphorylates and activates Erk5. Activated Erk5 can then
translocate to the nucleus and phosphorylate various transcription factors, such as MEF2,
leading to changes in gene expression that promote cancer progression. 7-Azaindole-based
inhibitors can block the kinase activity of Erk5, thereby inhibiting these downstream effects.
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Caption: The Erk5 signaling pathway and the inhibitory action of 7-azaindole derivatives.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to 7-Azaindole-5-
Carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1288937#7-azaindole-5-carboxylic-acid-molecular-
weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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